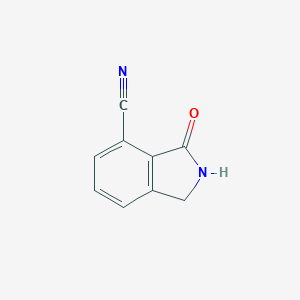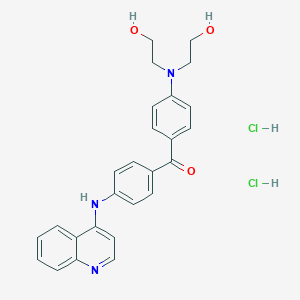
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride, also known as BHQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BHQ is a synthetic compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Applications De Recherche Scientifique
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has been found to have antimicrobial properties and has shown potential in the treatment of bacterial and viral infections.
Mécanisme D'action
The mechanism of action of (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways. (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has been shown to have antioxidant properties and has been found to reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride has several advantages and limitations for lab experiments. One of the advantages of (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride is its stability, which makes it suitable for long-term storage and use in experiments. (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride is also soluble in water, which makes it easy to dissolve and use in experiments. However, one of the limitations of (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride is its toxicity, which can limit its use in certain experiments. Additionally, (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride can interfere with the activity of other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride. One area of research is the development of more efficient synthesis methods for (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride. Another area of research is the identification of the specific enzymes and signaling pathways targeted by (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride. This information could help to further elucidate the mechanism of action of (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride and identify potential therapeutic targets. Additionally, further research is needed to investigate the potential use of (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride in the treatment of neurodegenerative diseases and viral and bacterial infections.
Méthodes De Synthèse
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride can be synthesized using various methods. One of the most common methods is the reaction of 4-(4-aminophenyl)quinoline with 4-(2-chloroethyl)phenol in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain (4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride dihydrochloride.
Propriétés
Numéro CAS |
133041-52-8 |
|---|---|
Nom du produit |
(4-(Bis(2-hydroxyethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone dihydrochloride |
Formule moléculaire |
C26H27Cl2N3O3 |
Poids moléculaire |
500.4 g/mol |
Nom IUPAC |
[4-[bis(2-hydroxyethyl)amino]phenyl]-[4-(quinolin-4-ylamino)phenyl]methanone;dihydrochloride |
InChI |
InChI=1S/C26H25N3O3.2ClH/c30-17-15-29(16-18-31)22-11-7-20(8-12-22)26(32)19-5-9-21(10-6-19)28-25-13-14-27-24-4-2-1-3-23(24)25;;/h1-14,30-31H,15-18H2,(H,27,28);2*1H |
Clé InChI |
BPDRVDYHPQHPIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)N(CCO)CCO.Cl.Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)N(CCO)CCO.Cl.Cl |
Autres numéros CAS |
133041-52-8 |
Synonymes |
[4-(bis(2-hydroxyethyl)amino)phenyl]-[4-(quinolin-4-ylamino)phenyl]met hanone dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



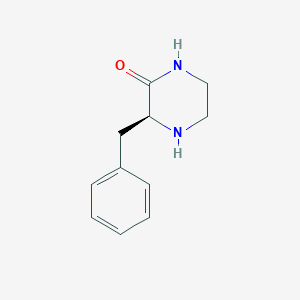
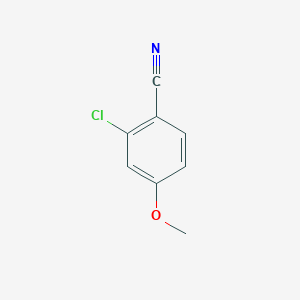
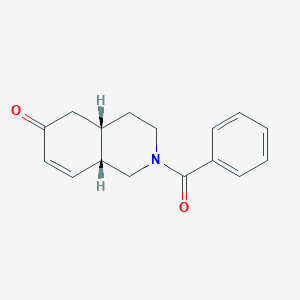
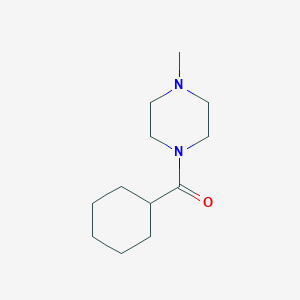

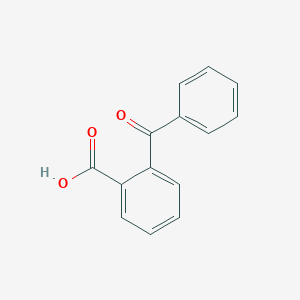
![(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B160741.png)

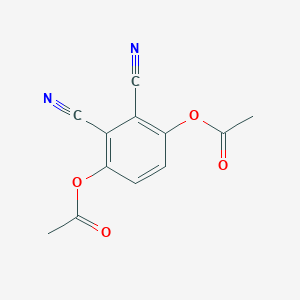

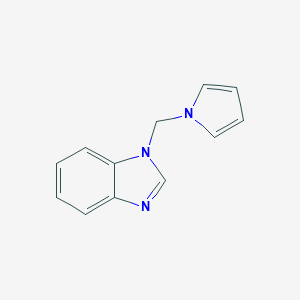
![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)

